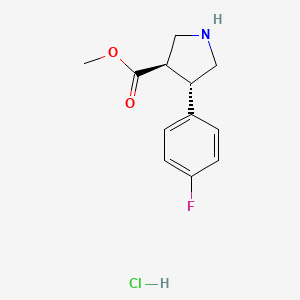

trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPNZFQTGORIKF-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-40-0 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-fluorophenyl)-, methyl ester, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and enabling further derivatization.

| Conditions | Products | Notes |

|---|---|---|

| 1M HCl, reflux, 6–8 h | 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Acidic hydrolysis preserves the hydrochloride salt. |

| 1M NaOH, ethanol, 50°C, 4 h | 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid (free base) | Requires neutralization to isolate free acid. |

Amide Formation

The ester group reacts with primary or secondary amines to form amides, a key step in medicinal chemistry for enhancing target affinity.

Mechanism : Nucleophilic acyl substitution, facilitated by activation of the ester carbonyl.

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions, altering solubility and crystallinity.

| Reagents | Conditions | Products |

|---|---|---|

| Sodium bicarbonate (aqueous) | Stirring, RT, 2 h | Free base of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate |

| Potassium hexafluorophosphate | Acetonitrile, reflux, 1 h | Hexafluorophosphate salt |

Aromatic Electrophilic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s electron-withdrawing nature.

| Reaction | Conditions | Products |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3-Nitro-4-(4-fluorophenyl)pyrrolidine-3-carboxylate methyl ester hydrochloride |

| Bromination (Br₂/FeBr₃) | DCM, RT, 4 h | 3-Bromo-4-(4-fluorophenyl)pyrrolidine-3-carboxylate methyl ester hydrochloride |

Limitations : Steric hindrance from the pyrrolidine ring reduces reaction rates compared to simpler aryl systems .

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

| Reagents | Conditions | Products |

|---|---|---|

| Benzyl chloride, K₂CO₃ | DMF, 60°C, 8 h | 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate methyl ester |

| Acetic anhydride, pyridine | RT, 12 h | 1-Acetyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate methyl ester hydrochloride |

Oxidation Reactions

The pyrrolidine ring’s tertiary carbon can be oxidized to introduce ketone or hydroxyl groups.

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂O, H₂SO₄ | 80°C, 3 h | 4-(4-Fluorophenyl)-3-methoxycarbonyl-pyrrolidin-2-one hydrochloride |

| mCPBA, DCM | 0°C to RT, 6 h | Epoxide derivative (minor) and N-oxide (major) |

Cross-Coupling Reactions

The fluorophenyl group enables participation in Suzuki-Miyaura couplings for aryl diversification.

| Reagents | Conditions | Products |

|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 12 h | 4-(Biphenyl-4-yl)pyrrolidine-3-carboxylate methyl ester hydrochloride |

Key Mechanistic Insights

-

Steric Effects : The 3D arrangement of the pyrrolidine ring and fluorophenyl group imposes steric constraints, slowing reactions at the C-2 and C-5 positions .

-

Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attacks.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.71 g/mol

- Key Features : The compound contains a pyrrolidine ring, a para-fluorophenyl substituent, and a methyl ester group, which contribute to its distinct chemical reactivity and biological activity.

Chemistry and Synthesis

trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is widely utilized as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. Key applications include:

- Synthesis of Pharmaceuticals : It serves as an intermediate in the production of various therapeutic agents targeting neurological disorders.

- Material Science : The compound's properties make it valuable in developing specialty chemicals and materials.

Biological Research

In biological research, this compound is instrumental in studying the effects of fluorinated compounds on biological systems. It acts as a model compound for understanding interactions between fluorinated molecules and biological targets:

- Neuroscience Studies : It is used to investigate neurotransmitter systems, particularly those involving dopamine and serotonin, potentially influencing mood regulation and cognition.

- Pharmacological Research : The compound's interaction with specific receptors may provide insights into its therapeutic potential for treating conditions such as anxiety and depression.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties:

- Drug Development : Researchers are exploring its efficacy in developing new drugs aimed at treating psychiatric disorders.

- Biochemical Assays : It is used in assays to evaluate the biological activity of new compounds, providing insights into their therapeutic applications.

Case Studies

Several studies have highlighted the applications of trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride:

- Neuropharmacology Research :

- A study investigated its binding affinity to serotonin receptors, suggesting potential use in treating mood disorders.

- Analytical Chemistry Applications :

- The compound has been employed as a standard reference material in pharmacokinetic studies, aiding in quantifying drug levels in biological samples.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride

- CAS No.: 1236862-40-0

- Molecular Formula: C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.71 g/mol

- Structure : A pyrrolidine ring substituted with a 4-fluorophenyl group at position 4 and a methyl ester at position 3, with a trans-configuration across the ring .

Key Features :

- The trans-configuration imposes steric constraints that influence molecular conformation and interactions .

- The hydrochloride salt improves solubility for pharmacological applications .

Structural Analogs of Pyrrolidine Carboxylates

Functional Group Variations

- Amino Acid Derivatives: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 332061-68-4): Replaces the pyrrolidine ring with a butanoic acid backbone, prioritizing amino-carboxylate interactions over ring conformation . Impact: Reduced rigidity compared to pyrrolidine; may lower target specificity .

Ester vs. Acid Derivatives :

Pharmacological Relevance

- Fluorophenyl Motif : Present in drugs like paroxetine hydrochloride (SSRI) and pruvanserin hydrochloride (5-HT₂A antagonist), highlighting its role in modulating serotoninergic activity .

- Pyrrolidine Core : Found in SHELX-refined crystal structures (e.g., COX-2 inhibitors), where trans-configuration optimizes enzyme binding .

Biological Activity

trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical development, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14ClFNO2

- Molecular Weight : 259.71 g/mol

- Key Features : The compound features a pyrrolidine ring with a para-fluorophenyl substituent and a methyl ester group, contributing to its unique pharmacological properties.

The biological activity of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. The fluorophenyl group enhances binding affinity to specific receptors, which may modulate various biochemical pathways:

- Receptor Interaction : The compound is believed to interact with receptors involved in mood regulation and cognition, potentially influencing neurotransmitter release.

- Biochemical Pathways : It may affect pathways related to anxiety and depression, making it a candidate for therapeutic exploration in psychiatric disorders.

Biological Activity Overview

The compound has been studied for its potential psychoactive properties. Preliminary findings suggest it may exhibit effects on mood and cognitive functions. A summary of its biological activity includes:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin pathways |

| Psychoactive Properties | Potential effects on mood and cognition |

| Therapeutic Potential | Investigated for use in treating neurological and psychiatric disorders |

Case Studies and Research Findings

- Neuroscience Research : In studies focusing on the mechanisms of neurotransmitter systems, trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride was shown to modulate serotonin levels, indicating its potential role in treating mood disorders .

- Pharmacological Studies : Research has demonstrated that this compound can act as an antagonist at certain receptor sites, leading to significant changes in behavioral responses in animal models . For example, it exhibited a notable reduction in anxiety-like behaviors in rodent models when administered at specific doses.

- Synthesis and Characterization : Various synthesis methods have been developed for this compound, enhancing its availability for research purposes. These methods often focus on optimizing yield and purity to ensure reliable biological testing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 3-pyrrolidinecarboxylate | Lacks fluorination; simpler structure |

| trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Similar structure but different fluorophenyl substitution pattern |

The presence of both the ester group and the para-fluorophenyl substituent in trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride distinguishes it from these compounds, potentially conferring unique pharmacological properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride to improve yield and purity?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify interactions between variables, while response surface methodology (RSM) pinpoints optimal conditions . Quality control protocols (e.g., HPLC with >91% purity thresholds, as in ) should be integrated to validate batch consistency.

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC for quantitative purity assessment (referencing COA standards like those in ).

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions, particularly the trans-configuration and fluorophenyl orientation.

- Mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .

Q. What safety protocols should be followed when handling this compound in early-stage experiments?

- Methodological Answer : Adhere to chemical hygiene plans (e.g., mandatory safety exams as in ) and implement:

- Hazard mitigation : Use fume hoods for reactions involving volatile intermediates.

- Waste segregation : Separate halogenated byproducts (common in fluorophenyl derivatives) for professional disposal, as outlined in .

Q. How can researchers distinguish this compound from structurally similar pyrrolidine derivatives?

- Methodological Answer : Perform comparative spectroscopic profiling:

- X-ray crystallography to resolve the trans-configuration unambiguously.

- IR spectroscopy to identify ester carbonyl (C=O) and hydrochloride salt (N-H stretch) signatures .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing fluorophenyl-pyrrolidine derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method can simulate fluorophenyl ring substitution patterns and steric effects. Experimental validation via kinetic isotope effects (KIEs) or in situ IR monitoring refines computational predictions .

Q. What strategies resolve contradictions in activity data between enantiomers or stereoisomers of this compound?

- Methodological Answer :

- Chiral separation : Use preparative chiral HPLC or enzymatic resolution to isolate enantiomers.

- Biological assays : Compare IC₅₀ values across isomers in target-specific models (e.g., receptor-binding studies).

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can membrane separation technologies improve purification of this hydrochloride salt?

- Methodological Answer : Optimize nanofiltration (NF) or reverse osmosis (RO) membranes to retain the hydrochloride salt while removing smaller impurities. Key parameters:

- Membrane pore size : ≤1 kDa to exclude low-MW byproducts.

- pH adjustment : Maintain acidic conditions to stabilize the hydrochloride form .

Q. What advanced spectroscopic techniques characterize transient intermediates during its synthesis?

- Methodological Answer :

- Time-resolved FTIR to monitor esterification kinetics.

- Cryo-Trap GC-MS to capture and identify volatile intermediates.

- EPR spectroscopy for radical intermediates in fluorophenyl ring functionalization .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodological Answer :

Re-examine solvent effects : Simulated gas-phase models may ignore solvation entropy; refine calculations with COSMO-RS solvation models.

Assess catalyst decomposition : Use TGA-MS to detect catalyst degradation products.

Cross-validate with alternative methods : Compare DFT results with semi-empirical (PM6) or machine learning-based predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.